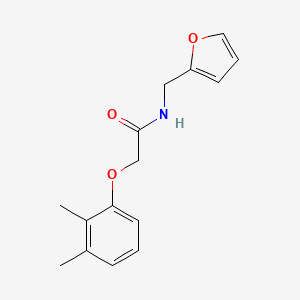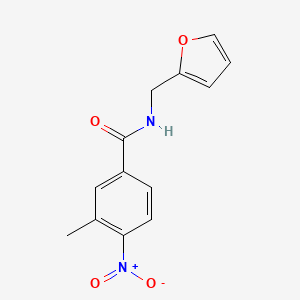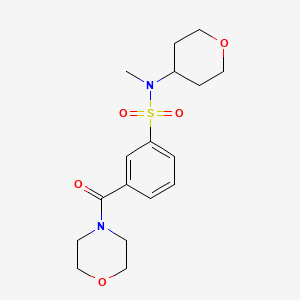
2-(2,3-dimethylphenoxy)-N-(2-furylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves specific reactions under controlled conditions to introduce desired functional groups or structural motifs. For example, Pękala et al. (2011) discussed the synthesis of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and their amine analogs, highlighting methods that could potentially be adapted for synthesizing compounds with similar structures (Pękala et al., 2011).
Molecular Structure Analysis
Crystallographic and spectroscopic techniques are commonly used for molecular structure analysis. The study by Gowda et al. (2007) on the conformation of N—H bonds in N-(3,4-Dimethylphenyl)acetamide might offer insights into the structural analysis of acetamides, including potential intramolecular interactions and conformational preferences (Gowda et al., 2007).
Chemical Reactions and Properties
Chemical properties of acetamides, such as reactivity with other compounds, can be inferred from studies like that of Arjunan et al. (2012), which explored the spectroscopic characteristics and reactivity of N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and N-(3,5-dimethylphenyl)-2,2-dichloroacetamide, providing insights into the influence of substituents on acetamide reactivity and interactions (Arjunan et al., 2012).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, are crucial for understanding the behavior of these compounds under various conditions. Studies like those by Gowda et al. on different dimethylphenylacetamide derivatives offer valuable data on crystal structures and physical characteristics that could be relevant to similar compounds (Gowda et al., 2007).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are fundamental aspects of acetamides. The work by Fujimaki et al. (1988) on the high-performance liquid chromatographic determination of a nootropic agent offers an example of how these properties can be analyzed and quantified for related compounds (Fujimaki et al., 1988).
Scientific Research Applications
Sensitivity Enhancement in Detection Technologies
One application of related chemical probes is in the enhancement of sensitivity for the detection of carbonyl compounds in environmental water samples. The development of fluorescent probes, such as 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide, demonstrates significant improvements in trace measurement sensitivity. These probes can derivatize aldehydes and ketones, enabling the detection of extremely low concentrations of these compounds in water samples, including snow, ice, and cloud water. This research showcases the potential for chemicals within this class to contribute to environmental monitoring and analysis (Houdier et al., 2000).
Anticonvulsant Activity
Compounds structurally similar to 2-(2,3-dimethylphenoxy)-N-(2-furylmethyl)acetamide have been synthesized and evaluated for their anticonvulsant activity. For instance, trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and their amine analogs have been investigated, revealing significant potential in the treatment of seizures. One specific compound within this group demonstrated efficacy in mice models for both protection against focal seizures and enhancement of the seizure threshold, indicating a promising avenue for the development of new anticonvulsant medications (Pękala et al., 2011).
Anticancer Drug Development
Another significant area of application is in the synthesis and molecular docking analysis of derivatives aimed at targeting cancer. N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and shown to target the VEGFr receptor, indicating its potential use as an anticancer drug. The structure and efficacy of these compounds are determined through various analyses, including HNMR and LC-MS, alongside in silico modeling studies, highlighting their role in the development of novel anticancer therapies (Sharma et al., 2018).
properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-11-5-3-7-14(12(11)2)19-10-15(17)16-9-13-6-4-8-18-13/h3-8H,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZCNEMMOTXXLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NCC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5518110.png)


![tert-butyl {4-[2-(cyanoacetyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5518120.png)
![3-(1-methyl-1H-imidazol-2-yl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5518135.png)

![1,1'-{2-(2-furyl)-6-hydroxy-6-methyl-4-[(4-methylphenyl)amino]-3-cyclohexene-1,3-diyl}diethanone](/img/structure/B5518146.png)

![1-(ethylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5518161.png)
![N'-[2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzylidene]-4-nitrobenzohydrazide](/img/structure/B5518165.png)

![3,6-dimethyl-N-{[2-(4-morpholinyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5518182.png)
![(3aR*,7aS*)-2-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5518195.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5518203.png)